molecular formula C21H19Cl2N3O2S2 B4628558 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide

2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide

Cat. No. B4628558
M. Wt: 480.4 g/mol
InChI Key: BOXDBFOWDVIWRL-UHFFFAOYSA-N
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Description

The compound under consideration is a structurally complex molecule that falls within the category of heterocyclic compounds. These types of molecules are known for their presence in various biological molecules and pharmaceutical agents. The compound includes a benzothiophene moiety linked to a pyrimidine derivative, indicating potential biological activity or chemical reactivity worth exploring.

Synthesis Analysis

Although no direct synthesis of this exact compound was found, related compounds, such as N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, have been synthesized through condensation reactions catalyzed by carbodiimide (Yu et al., 2014). This suggests that similar synthetic strategies might be applicable for the target compound, involving key steps like condensation, cyclization, and functional group transformations.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, demonstrates a folded conformation around the methylene C atom of the thioacetamide bridge. This folding results in an intramolecular hydrogen bond stabilizing the molecule (Subasri et al., 2016). For the compound , such a conformational feature may also be significant, affecting its chemical reactivity and potential interactions with biological targets.

Chemical Reactions and Properties

The chemical reactivity of the compound can be inferred from related structures, where the presence of functional groups like the acetamide moiety and thioether linkage play a crucial role. For instance, acetamide derivatives have been shown to undergo various chemical reactions, including cycloadditions and nucleophilic substitutions, depending on the surrounding functional groups and reaction conditions (Gangjee et al., 2005).

Physical Properties Analysis

While specific physical properties of the compound were not directly available, related chemical structures provide insights. The crystalline structure, solubility, and melting points of such compounds can be significantly influenced by the nature of their heterocyclic systems and substituents (Elmuradov et al., 2011). These physical properties are critical for determining the compound's suitability in various applications, including pharmaceuticals.

Chemical Properties Analysis

The chemical properties of the target compound would likely encompass a range of reactivities due to its diverse functional groups. The presence of the thioether linkage, for example, might impart nucleophilicity, allowing for subsequent chemical transformations. Similarly, the acetamide group could undergo hydrolysis under certain conditions, altering the compound's chemical behavior (Janardhan et al., 2014).

Scientific Research Applications

  • Thymidylate Synthase Inhibitors : Compounds structurally similar to 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide have been investigated for their potential as thymidylate synthase inhibitors, which are crucial for DNA synthesis and repair. These inhibitors could have applications in cancer treatment due to their role in disrupting tumor cell proliferation (Gangjee, Qiu, & Kisliuk, 2004).

  • Antimicrobial Activity : Derivatives of thienopyrimidine, closely related to the compound , have demonstrated significant antimicrobial properties. Specifically, certain compounds have shown effectiveness against bacterial strains like E. coli and B. subtilis, as well as antifungal potency against various fungi (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

  • Aldose Reductase Inhibitors : Some 2,4-dioxo-thieno[2,3-d]pyrimidines have been tested for their ability to inhibit aldose reductase, an enzyme involved in diabetic complications. These compounds could have therapeutic applications in managing diabetes-related issues (Ogawva et al., 1993).

  • Platelet Aggregation Inhibitors : Certain imidazo[1,2-a]thienopyrimidin-2-one derivatives have been found to inhibit blood platelet aggregation, which could be beneficial in preventing thrombotic diseases (Ishikawa et al., 1981).

  • Novel Thienopyrimidine Synthesis : Research has explored novel methods for synthesizing derivatives of thieno[2,3-d]pyrimidine, which could have various applications in medicinal chemistry and drug development (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

  • Antinociceptive and Anti-inflammatory Properties : Thiazolopyrimidine derivatives have shown potential as agents with antinociceptive (pain-relieving) and anti-inflammatory properties. This could be significant in the development of new pain management and anti-inflammatory drugs (Selvam, Karthik, Palanirajan, & Ali, 2012).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O2S2/c1-2-9-26-20(28)18-13-5-3-4-6-16(13)30-19(18)25-21(26)29-11-17(27)24-15-10-12(22)7-8-14(15)23/h2,7-8,10H,1,3-6,9,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXDBFOWDVIWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide

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